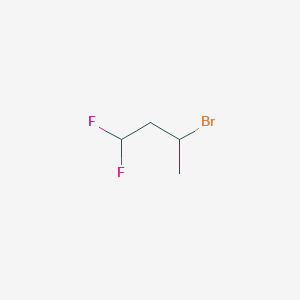
3-Bromo-1,1-difluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,1-difluorobutane is an organic compound with the molecular formula C4H7BrF2 It belongs to the class of halogenated alkanes, specifically containing bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1-difluorobutane can be achieved through several methods. One common approach involves the halogenation of butane derivatives. For instance, starting with 1,1-difluorobutane, bromination can be carried out using bromine (Br2) in the presence of a radical initiator such as N-bromosuccinimide (NBS) under light or heat conditions . This reaction typically proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the butane derivative, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,1-difluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 1,1-difluorobutene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Elimination: Formation of alkenes such as 1,1-difluorobutene.
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,1-difluorobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. It can be used to modify biomolecules for research purposes.
Medicine: Potential applications in drug discovery and development. It may be used to synthesize novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-Bromo-1,1-difluorobutane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a halogen atom, resulting in the formation of a double bond.
At the molecular level, the presence of bromine and fluorine atoms influences the reactivity and stability of the compound. The electronegativity of fluorine atoms can stabilize negative charges, making the compound more reactive towards nucleophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-1,1-difluoroethane: Similar in structure but with a shorter carbon chain.
3-Bromo-1,1-dichlorobutane: Contains chlorine atoms instead of fluorine.
1-Bromo-3,3,3-trifluoropropane: Contains three fluorine atoms on the same carbon.
Uniqueness
3-Bromo-1,1-difluorobutane is unique due to the presence of both bromine and fluorine atoms on the same carbon chain. This combination imparts distinct reactivity and stability to the compound, making it valuable in various chemical transformations and applications. The specific arrangement of halogen atoms also influences its physical properties, such as boiling point and solubility, compared to similar compounds.
Eigenschaften
CAS-Nummer |
1784544-24-6 |
|---|---|
Molekularformel |
C4H7BrF2 |
Molekulargewicht |
173.00 g/mol |
IUPAC-Name |
3-bromo-1,1-difluorobutane |
InChI |
InChI=1S/C4H7BrF2/c1-3(5)2-4(6)7/h3-4H,2H2,1H3 |
InChI-Schlüssel |
YZBHUWLCZQNWKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,3-dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13581060.png)
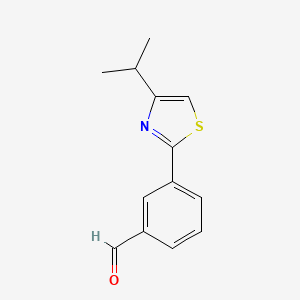
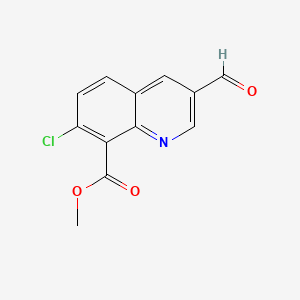
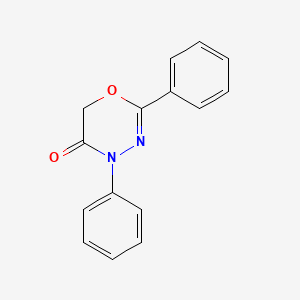
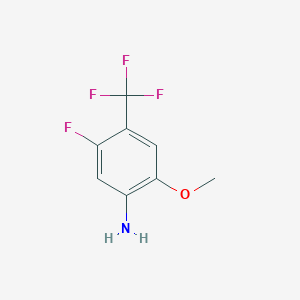
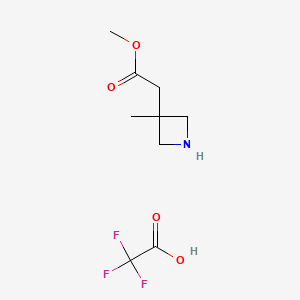
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13581105.png)
aminehydrochloride](/img/structure/B13581112.png)
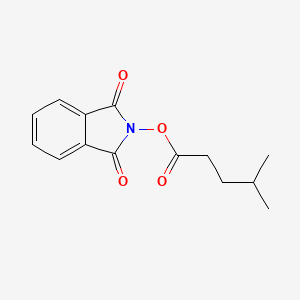
![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
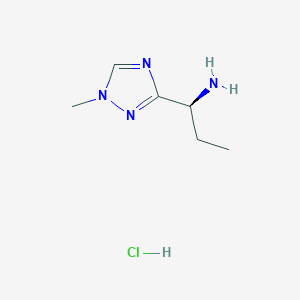

![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)

